molecular formula C13H21N B1361058 N-(1-ethylpropyl)-3,4-dimethylaniline CAS No. 56038-89-2

N-(1-ethylpropyl)-3,4-dimethylaniline

Cat. No. B1361058
Key on ui cas rn: 56038-89-2
M. Wt: 191.31 g/mol
InChI Key: ZOTRFGNOTDLOAU-UHFFFAOYSA-N
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Patent
US04261926

Procedure details

A Parr hydrogenation apparatus was charged with 1.2 grams 5% platinum on carbon, 0.62 g 3,5-dihydroxybenzoic acid (pKa=1.92), 24.2 grams 3,4-xylidine and 28.0 grams diethyl ketone. The mixture heated to 70° C. and hydrogenated at 35-60 psig. The mixture was cooled, filtered, the filter cake washed with methanol, and the organic phase (87.7 g) analyzed by gas-liquid chromatography. Thus, 28.7 g of N-3-pentyl-3,4-xylidine was obtained, corresponding to a yield of 75.1%.
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
0.62 g
Type
catalyst
Reaction Step One
Quantity
28 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([CH3:9])[CH:3]=1>[Pt].OC1C=C(C=C(O)C=1)C(O)=O.C(C(CC)=O)C>[CH3:4][CH2:3][CH:2]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([CH3:9])[CH:3]=1)[CH2:7][CH3:6]

Inputs

Step One
Name
Quantity
24.2 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)C)C
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pt]
Name
Quantity
0.62 g
Type
catalyst
Smiles
OC=1C=C(C(=O)O)C=C(C1)O
Name
Quantity
28 g
Type
solvent
Smiles
C(C)C(=O)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake washed with methanol

Outcomes

Product
Name
Type
product
Smiles
CCC(CC)NC1=CC(=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 28.7 g
YIELD: PERCENTYIELD 75.1%
YIELD: CALCULATEDPERCENTYIELD 150.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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